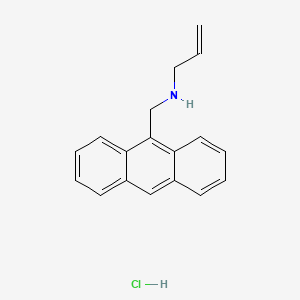

amine hydrochloride CAS No. 1240590-70-8](/img/structure/B6344195.png)

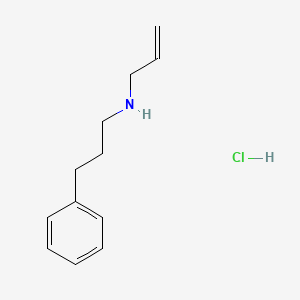

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a derivative of chalcones . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .

Synthesis Analysis

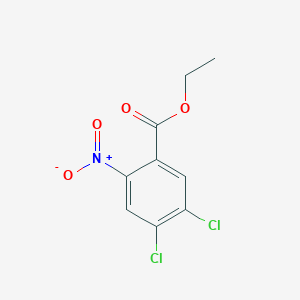

While specific synthesis methods for your compound were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques .Molecular Structure Analysis

The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic approaches towards chalcone derivatives and related compounds have been extensively explored due to their diverse applications. For instance, the synthesis and characterization of various biphenyl-based compounds have been reported, where methods like FT-NMR, FT-IR, and elemental analysis were employed to elucidate their structures. Such compounds have shown potential in applications ranging from corrosion inhibition to the development of materials with specific electrochemical properties (Baskar et al., 2012).

Antioxidant and Biological Activities

The antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones were evaluated, revealing that certain derivatives exhibit significant free radical scavenging abilities. These findings underscore the potential of such compounds in developing antioxidant therapies (Sulpizio et al., 2016).

Antimicrobial and Chemotherapeutic Applications

Research into the antimicrobial and cytotoxic activities of chalcone derivatives has led to the identification of compounds with selective efficacy against certain cancer cell lines and microbial strains. For instance, novel flavonoids isolated from Mexican propolis showed preferential cytotoxic activity against PANC-1 human pancreatic cancer cells, highlighting their potential as chemotherapeutic agents (Li et al., 2011).

Structural Studies and Material Science

Crystallographic and spectroscopic analyses play a crucial role in understanding the structure-property relationships of chalcone derivatives. Such studies not only provide insights into the molecular geometry and electronic structure but also facilitate the design of materials with tailored properties. For example, the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors was explored, demonstrating the utility of chalcone derivatives in synthesizing heterocyclic compounds with potential applications in material science (Mahesha et al., 2021).

Propriétés

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h3-9,14H,1,10-11H2,2H3;1H/b8-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKKPPKMKUCLQS-WVLIHFOGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CCNCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/CNCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344183.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)